molecular formula C8H13Cl B12276353 1-Chlorobicyclo[2.2.2]octane CAS No. 2064-03-1

1-Chlorobicyclo[2.2.2]octane

Cat. No.: B12276353
CAS No.: 2064-03-1
M. Wt: 144.64 g/mol
InChI Key: GNYICKIOLRWLAW-UHFFFAOYSA-N
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Description

1-Chlorobicyclo[2.2.2]octane is an organic compound with the molecular formula C8H13Cl . It features a rigid bicyclo[2.2.2]octane scaffold, a structure known for its three-dimensional symmetry and utility in materials science and pharmaceutical research. The presence of a chloro substituent on this bridgehead carbon makes it a valuable synthon for further chemical transformations, including nucleophilic substitutions and as a building block for more complex molecular architectures. Researchers utilize this and related bicyclic structures, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in various applications, for example as catalysts in polymerization reactions or as core structures in the development of novel bioactive molecules and dental materials . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2064-03-1

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

1-chlorobicyclo[2.2.2]octane

InChI

InChI=1S/C8H13Cl/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2

InChI Key

GNYICKIOLRWLAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)Cl

Origin of Product

United States

Mechanistic Investigations of Bridgehead Reactivity in 1 Chlorobicyclo 2.2.2 Octane

Solvolysis Reactions and Carbocation Intermediates

The solvolysis of 1-chlorobicyclo[2.2.2]octane is a cornerstone for understanding the behavior of bridgehead carbocations. The departure of the chloride leaving group generates a carbocation at the C1 position, the stability and subsequent reactions of which are profoundly influenced by the bicyclic framework.

The formation of a carbocation at a bridgehead position, such as in the 1-bicyclo[2.2.2]octyl cation, is energetically unfavorable compared to its open-chain tertiary analogue, the tert-butyl cation. This destabilization is a direct consequence of the rigid bicyclic structure, which prevents the carbocation from achieving the ideal trigonal planar geometry (sp² hybridization) that maximizes orbital overlap and minimizes angle strain. stackexchange.com Instead, the bridgehead carbocation is forced to adopt a pyramidal geometry. This pyramidalization introduces significant strain, rendering the carbocation less stable. stackexchange.com

The degree of flexibility in the bicyclic system plays a crucial role in the stability of the resulting bridgehead carbocation. More flexible structures can better accommodate the geometric demands of a carbocation, leading to a lower activation energy for its formation. stackexchange.com For instance, the bicyclo[2.2.2]octane system is more flexible than the more rigid bicyclo[2.2.1]heptane system, which is reflected in their relative solvolysis rates. stackexchange.com

Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, is a key factor in stabilizing carbocations. byjus.com In the case of the 1-bicyclo[2.2.2]octyl cation, the pyramidal geometry affects the efficiency of hyperconjugation. While traditional hyperconjugation involving adjacent C-H bonds contributes to stabilization, the unique structure of this cation also allows for C-C hyperconjugation. archive.org This involves the delocalization of electron density from the C-C sigma bonds of the bicyclic framework into the empty p-orbital of the carbocationic center. archive.orgeoquimica.com This through-bond interaction helps to disperse the positive charge, thereby stabilizing the cation. acs.org The extent of this stabilization is, however, less than that observed in acyclic systems where optimal orbital alignment is possible.

The rate of solvolysis is a direct reflection of the stability of the carbocation intermediate formed. Comparing the solvolysis rates of this compound with other bridgehead halides provides valuable insights into the structural effects on reactivity. The solvolysis of bridgehead halides is significantly slower than that of their open-chain counterparts due to the strain associated with forming a non-planar carbocation.

For example, the relative solvolysis rates of bridgehead bromides in 80% ethanol (B145695) at 25°C demonstrate this trend. 1-Bromoadamantane (B121549), which has a relatively rigid structure, undergoes solvolysis much faster than the more strained 1-bromobicyclo[2.2.1]heptane. stackexchange.com The solvolysis rate of 1-bromobicyclo[2.2.2]octane falls between these two, consistent with its intermediate flexibility. stackexchange.com

Bridgehead BromideRelative Solvolysis Rate (80% Ethanol, 25°C)
1-Bromoadamantane1
1-Bromobicyclo[2.2.2]octane10⁻²
1-Bromobicyclo[2.2.1]heptane10⁻⁶

This table illustrates the significant impact of the bicyclic framework's rigidity on the rate of solvolysis, with more flexible systems exhibiting faster reaction rates due to greater stabilization of the bridgehead carbocation intermediate. stackexchange.com

Nucleophilic Substitution Pathways (S\N1/S\N2)

The unique structural constraints of this compound also dictate its behavior in nucleophilic substitution reactions, leading to a departure from the classical S\N1 and S\N2 pathways observed for simpler alkyl halides.

The reactivity of this compound is governed by a combination of steric and electronic factors. The bridgehead position is sterically hindered by the bicyclic framework, which prevents backside attack by a nucleophile. edscl.in This steric hindrance effectively rules out the possibility of a classical S\N2 reaction, which requires a specific trajectory for the incoming nucleophile to displace the leaving group in a single concerted step. libretexts.org

Electronically, the stability of the potential carbocation intermediate is the primary determinant of reactivity. As discussed, the formation of the 1-bicyclo[2.2.2]octyl cation is disfavored due to pyramidalization, which makes the S\N1 pathway, involving the formation of a carbocation intermediate, slower than for analogous acyclic tertiary halides. stackexchange.com

Due to the inherent structural constraints, this compound does not undergo substitution via a pure S\N2 mechanism. edscl.inuou.ac.in The rigid cage-like structure makes backside attack impossible. edscl.in Consequently, any nucleophilic substitution must proceed through a mechanism with S\N1 character. youtube.com

However, the reaction does not exhibit the characteristics of a classical S\N1 reaction either. The significant strain energy of the pyramidal carbocation intermediate means that the reaction is often slow and may be accompanied by rearrangements or elimination, depending on the reaction conditions and the nature of the nucleophile. researcher.life The solvolysis of this compound often yields a mixture of products, including rearranged alcohols and alkenes, further indicating the involvement of a carbocationic intermediate that can undergo subsequent transformations. researcher.life This complex reactivity profile underscores the unique nature of substitution reactions at a bridgehead carbon, which represents a clear departure from the well-defined S\N1 and S\N2 paradigms.

Radical Reactions and Electron Transfer Mechanisms (SRN1)

Photostimulated Nucleophilic Substitution at Bridgehead Positions

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism provides a pathway for nucleophilic substitution at positions that are typically unreactive, such as the bridgehead carbon of this compound. These reactions are initiated by an electron transfer, often stimulated by light (photostimulation), to the substrate, forming a radical anion. This intermediate then expels the leaving group to form a bridgehead radical, which can then react with a nucleophile.

Research has shown that while 1-iodobicyclo[2.2.2]octane readily undergoes photostimulated SRN1 reactions with nucleophiles like diphenylphosphide ions in liquid ammonia, this compound is unreactive under the same conditions. researchgate.netresearchgate.net This difference in reactivity highlights the importance of the leaving group in the initiation step of the SRN1 mechanism. The carbon-iodine bond is weaker and more easily reduced than the carbon-chlorine bond, facilitating the initial electron transfer required to start the radical chain reaction.

In studies involving 1,4-dihalobicyclo[2.2.2]octanes, the reactivity of different halogens as leaving groups in photostimulated reactions with diphenylphosphide ions further illustrates these principles. For instance, 1-chloro-4-iodobicyclo[2.2.2]octane selectively undergoes substitution at the iodine-bearing carbon, yielding (4-chlorobicyclo[2.2.2]oct-1-yl)diphenylphosphine oxide. researchgate.netmolaid.com In contrast, both 1-bromo-4-iodobicyclo[2.2.2]octane and 1,4-diiodobicyclo[2.2.2]octane can proceed to the disubstitution product. researchgate.net These findings underscore the facility of the C-I bond to undergo reduction and subsequent cleavage in the SRN1 process compared to the C-Cl and C-Br bonds.

The presence of activating groups can influence the feasibility of SRN1 reactions. For example, the introduction of a carbonyl group into the bicyclic framework can facilitate the reaction even with a chloro substituent. epdf.pub This is attributed to the ability of the carbonyl group to stabilize the radical anion intermediate, thereby lowering the activation energy for the reaction.

Reactivity of 1-Halobicyclo[2.2.2]octanes in Photostimulated SRN1 Reactions with Diphenylphosphide Ions
SubstrateReactivityProduct(s)Reference
1-Iodobicyclo[2.2.2]octaneReactive(Bicyclo[2.2.2]oct-1-yl)diphenylphosphine oxide researchgate.net
This compoundUnreactiveNo reaction researchgate.netresearchgate.net
1-Chloro-4-iodobicyclo[2.2.2]octaneReactive(4-Chlorobicyclo[2.2.2]oct-1-yl)diphenylphosphine oxide researchgate.net
1-Bromo-4-iodobicyclo[2.2.2]octaneReactiveDisubstitution product researchgate.net
1,4-Diiodobicyclo[2.2.2]octaneReactiveDisubstitution product researchgate.net

Anomalous Leaving Group Mobility in Dihalobicyclo[2.2.2]octanes

In nucleophilic substitution reactions at the bridgehead of 1,4-dihalobicyclo[2.2.2]octanes, an unexpected order of leaving group mobility has been observed. uq.edu.au Contrary to the typical leaving group ability (I > Br > Cl) seen in many SN1 and SN2 reactions, studies involving the stannylation of 1-bromo- and 1-chloro-4-iodobicyclo[2.2.2]octane with (trimethyltin)lithium have revealed an anomalous mobility order of Br > I > Cl. uq.edu.au

This unusual reactivity pattern suggests that the reaction mechanism is not a straightforward nucleophilic substitution. The enhanced reactivity of the bromo-substituted compound over its iodo- and chloro-analogues points towards a more complex process, potentially involving single-electron transfer (SET) steps. The specific reasons for this anomalous order are a subject of ongoing investigation but may be related to the interplay of the reduction potentials of the substrates and the stability of the resulting radical intermediates.

Rearrangement Processes and Skeletal Transformations

Carbene-Mediated Rearrangements to Anti-Bredt Bridgehead Olefins

Bridgehead carbenes, which can be generated from precursors related to the bicyclo[2.2.2]octane framework, are known to undergo rearrangement to form highly strained anti-Bredt olefins. researchgate.netacs.org These rearrangements involve a 1,2-migration of a carbon atom, leading to the formation of a double bond at the bridgehead position, which violates Bredt's rule.

Computational studies using density functional theory (DFT) have shown that these C-migrations have very low activation barriers. For instance, the rearrangement of bicyclo[2.2.2]octylcarbene has a calculated transition-state energy that is only slightly higher than the carbene itself. researchgate.net Despite the inherent instability of the resulting anti-Bredt alkene, these rearrangements are often exothermic. researchgate.net This indicates that the formation of these strained olefins from bridgehead carbenes is a thermodynamically and kinetically feasible process. researchgate.net

The generation of bicyclo[2.2.2]oct-1-ene, a classic example of an anti-Bredt olefin, has been achieved through such carbene-mediated pathways. researchgate.net The instability of these olefins often necessitates their generation in situ and trapping with suitable reagents. spectroscopyonline.com For example, bicyclo[2.2.2]oct-2-yne, another strained intermediate, can be generated via a Fritsch–Buttenberg–Wiechell (FBW) rearrangement of a corresponding alkylidene carbene and subsequently trapped in a Diels-Alder reaction. nih.gov

Acid-Catalyzed and Photochemical Rearrangements of Bicyclo[2.2.2]octane Derivatives

The rigid bicyclo[2.2.2]octane skeleton is susceptible to various rearrangement reactions under both acidic and photochemical conditions, leading to structurally diverse products.

Acid-Catalyzed Rearrangements: Acid-catalyzed rearrangements of bicyclo[2.2.2]octane derivatives often involve the formation of carbocation intermediates, which can then undergo skeletal reorganization. For instance, the treatment of bicyclo[2.2.2]octene derivatives with acid can lead to the formation of bicyclo[3.2.1]octane systems. grafiati.com These rearrangements are driven by the relief of ring strain and the formation of more stable carbocations. The specific products formed are dependent on the substitution pattern of the starting material and the reaction conditions.

Photochemical Rearrangements: Photochemical reactions of bicyclo[2.2.2]octane derivatives, particularly those containing chromophores like enones, have been extensively studied. ijsr.netacs.org These reactions can proceed through various pathways, including the oxa-di-π-methane rearrangement and 1,3-acyl migration, leading to the formation of complex polycyclic structures. nih.gov For example, photolysis of bicyclo[2.2.2]octenones can yield diquinane systems or a mixture of cyclobutanone (B123998) and cyclopropane (B1198618) derivatives. nih.gov The rich and varied photochemistry of these compounds makes them valuable synthons in organic synthesis. ijsr.net

Intramolecular Rearrangements to Bicyclo[3.2.1]octane Systems

The rearrangement of the bicyclo[2.2.2]octane framework to the isomeric bicyclo[3.2.1]octane system is a well-documented process that can be initiated through various means, including solvolysis, deamination, and treatment with electrophiles. researchgate.netcdnsciencepub.com This transformation is generally driven by the greater thermodynamic stability of the bicyclo[3.2.1]octane skeleton, which possesses less ring strain.

One common pathway for this rearrangement involves the formation of a bridgehead carbocation from a 1-substituted bicyclo[2.2.2]octane derivative. This carbocation can then undergo a 1,2-acyl migration or alkyl shift, leading to the expansion of one of the bridges and the formation of the bicyclo[3.2.1]octane ring system. researchgate.netcdnsciencepub.com For example, the oxidative decarboxylation of certain bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate has been shown to yield products with a bicyclo[3.2.1]octane structure. researchgate.netcdnsciencepub.com

The propensity for this rearrangement is also observed in carbene chemistry. The fragmentation-ring expansion of certain carbene precursors can lead to a mixture of bicyclo[2.2.2]octane and bicyclo[3.2.1]octane products. researcher.life Furthermore, radical-mediated rearrangements can also facilitate the conversion of bicyclo[2.2.2]octenyl systems to bicyclo[3.2.1]octane derivatives. The specific conditions and the nature of the substituents on the bicyclic framework play a crucial role in directing the course of these intramolecular rearrangements.

Initiation Methods for Rearrangement to Bicyclo[3.2.1]octane Systems
Initiation MethodIntermediate/PathwayDriving ForceReference
Solvolysis/DeaminationBridgehead carbocationRelief of ring strain researchgate.netcdnsciencepub.com
Oxidative DecarboxylationCarbocation via 1,2-acyl migrationFormation of a more stable carbocation researchgate.netcdnsciencepub.com
Carbene FragmentationCarbene ring expansionThermodynamic stability researcher.life
Radical RearrangementRadical-mediated ring expansionFormation of a more stable radical

Theoretical and Computational Chemistry Studies of 1 Chlorobicyclo 2.2.2 Octane Systems

Strain Energy Analysis in Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane framework is a highly symmetrical and rigid structure. This rigidity, however, imposes significant strain compared to an acyclic alkane.

The strain in the bicyclo[2.2.2]octane core arises from the enforced geometry which deviates from ideal tetrahedral bond angles and staggered conformations. This strain is a combination of angle strain at the bridgehead carbons and torsional strain along the ethylene (B1197577) bridges. Computational analyses using molecular mechanics and higher-level electronic structure theories have quantified the total strain energy. For the parent bicyclo[2.2.2]octane, the strain energy is calculated to be approximately 11-13 kcal/mol. swarthmore.edu

Calculated Strain Energies for Bicyclo[2.2.2]octane
Computational MethodStrain Energy (kcal/mol)Reference
W1BD11.6 swarthmore.edu
G-411.9 swarthmore.edu
CBS-APNO10.0 swarthmore.edu
CBS-QB311.0 swarthmore.edu
Molecular Mechanics~13

The strain energy and rigid geometry of the bicyclo[2.2.2]octane scaffold directly influence its chemical properties. The structure has limited conformational flexibility, with high energy barriers preventing significant conformational changes. swarthmore.edu This rigidity makes the framework a useful, predictable building block in synthesis.

However, the inherent strain makes the system susceptible to certain types of reactions, such as ring-opening, under specific conditions. Conversely, the strain can render the molecule unreactive in other contexts. For example, 1-chlorobicyclo[2.2.2]octane is notably unreactive in photostimulated reactions with diphenylphosphide ions under conditions where other bridgehead halides react readily via the SRN1 mechanism. researchgate.netresearchgate.net This inertness is attributed to the electronic and steric consequences of the rigid, strained framework, which likely destabilizes the necessary radical anion intermediate or inhibits its fragmentation. researchgate.net The flexibility of the ring system has been found to correlate with the stability of bridgehead radicals and, consequently, the bond dissociation enthalpies of the bridgehead C-H bonds. nih.govresearchgate.net

Electronic Structure and Stability Calculations

Modern computational methods have been extensively applied to understand the electronic properties of bicyclo[2.2.2]octane derivatives, providing a deeper understanding of their stability and reactivity.

Ab initio and Density Functional Theory (DFT) calculations are the primary tools for studying bicyclo[2.2.2]octane systems. rroij.comrroij.com DFT methods, such as B3LYP, are commonly used to evaluate the geometries and energies of these molecules and their reactive intermediates. rroij.comresearchgate.net High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theories, as well as composite methods like G3 theory, provide benchmark-quality energetic data. researchgate.netacs.org

These computational approaches have been used to study various aspects of the system, from the relative stabilities of isomers to the prediction of spectroscopic properties and acidity constants (pKa). rroij.comresearchoutreach.org For instance, calculations at the MP2/6-311++G** level have been successfully used to determine the gas-phase acidities of substituted bicyclo[2.2.2]octane-1-carboxylic acids, showing excellent agreement with experimental values. researchgate.net

Computational chemistry is crucial for characterizing the high-energy, transient species that govern reaction mechanisms. In the context of this compound, this includes radical anions and carbocations.

Studies on the SRN1 reaction mechanism suggest that the radical anion of this compound is a key intermediate. researchgate.netresearchgate.net The observed lack of reactivity of the chloride implies a high activation barrier for the fragmentation of this intermediate (dissociation of the C-Cl bond). researchgate.netresearchgate.net Computational studies help to quantify the energies of these radical anion intermediates and the transition states for their fragmentation, explaining the observed differences in reactivity compared to iodo- and bromo-analogs. researchgate.net

Attempts to generate the bicyclo[2.2.2]octane-1,4-diyl dication from 1-chloro-4-halobicyclo[2.2.2]octanes in superacid (SbF5/SO2ClF) did not yield the stable dication. researchgate.net Instead, computational and spectroscopic evidence pointed to the formation of the more stable 4-halo-1-bicyclo[2.2.2]octyl monocation, existing as a donor-acceptor complex. researchgate.net This highlights the high energy of the dicationic intermediate, a consequence of placing two positive charges on the strained, rigid framework.

The experimental gas-phase BDE was determined to be 102.9 ± 1.7 kcal mol⁻¹, a value in good agreement with G3 computational predictions. nih.govacs.org This value is lower than that for the more strained bicyclo[2.2.1]heptane (105.7 ± 2.0 kcal mol⁻¹) and slightly higher than that for the less strained adamantane (B196018) (102.4 ± 1.9 kcal mol⁻¹). nih.govresearchgate.netacs.org This trend demonstrates a clear correlation between the flexibility of the bicyclic system and the bridgehead C-H BDE, where greater flexibility and lower strain in the resulting radical lead to a weaker C-H bond. nih.gov

Experimental and Calculated Bridgehead C-H Bond Dissociation Enthalpies (BDE)
CompoundExperimental BDE (kcal/mol)Calculated BDE (G3 Theory, kcal/mol)Reference
Bicyclo[2.2.1]heptane105.7 ± 2.0106.1 nih.govacs.org
Bicyclo[2.2.2]octane102.9 ± 1.7103.4 nih.govacs.org
Adamantane102.4 ± 1.9102.8 nih.govacs.org

Reinvestigation of Bicyclo[2.2.2]octane-1,4-diyl Dication

A reinvestigation of the reaction between 1,4-dihalobicyclo[2.2.2]octanes and antimony pentafluoride (SbF₅) in sulfuryl chloride fluoride (B91410) (SO₂ClF) was conducted to verify the existence of the bicyclo[2.2.2]octane-1,4-diyl dication. researchgate.netacs.org The study employed ¹³C NMR spectroscopy and quenching experiments. researchgate.net

The results indicated that under the tested conditions, only the 4-halo-1-bicyclo[2.2.2]octyl monocation mono-donor-acceptor complexes were formed. researchgate.netacs.org In solutions containing sulfur dioxide, a disulfoxonium ion was generated, suggesting that if the dication were formed as an intermediate, it would alkylate the SO₂. researchgate.netacs.org However, the formation of the disulfoxonium ion could also occur through a stepwise alkylation process. researchgate.net

Ultimately, the previously reported stable 1,4-bicyclo[2.2.2]octanediyl dication could not be detected in this reinvestigation. researchgate.netacs.org These findings are in agreement with the observation that the structurally similar 1,5-trishomobarrelenediyl dication, which is predicted to be more stable, also could not be observed. acs.org

Substituent Effects and Inductive Transmission

The rigid framework of the bicyclo[2.2.2]octane (BCO) system makes it an ideal model for studying the transmission of substituent effects, particularly inductive and field effects, in the absence of resonance. nih.govnih.gov Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into these interactions.

Theoretical calculations have been instrumental in understanding the influence of substituents on the acidity and reactivity of bicyclo[2.2.2]octane derivatives. The acidities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been calculated using methods like MP2/6-311++G**. nih.gov These calculations show good agreement with experimental gas-phase acidities. nih.gov

A key finding is that the acidities of these compounds are linearly dependent on the C-X bond dipoles, which is characteristic of a field effect. nih.gov The Kirkwood-Westheimer model, a classical electrostatic treatment, can reproduce the difference in acidity between 4-chlorobicyclo[2.2.2]octane-1-carboxylic acid and the unsubstituted parent acid, but only when the bicyclooctane ring is assigned an effective dielectric constant of one. nih.gov This suggests that the substituent's electric field propagates through the molecular cavity.

Computational models like DFT at the B3LYP/6-311+G(d,p) level have revealed that substituent effects are significantly stronger in the deprotonated anion than in the neutral acid molecule. For certain substituents, electrostatic models like the Kirkwood-Westheimer theory may not fully account for the observed effects, indicating the presence of through-bond interactions.

The bicyclo[2.2.2]octane skeleton serves as a unique and rigid framework for investigating the transmission of electronic effects between substituents. nih.govnih.gov Unlike aromatic systems where resonance effects are significant, the BCO cage primarily transmits substituent effects through inductive and field mechanisms. nih.gov

Computational studies using the "charge of the substituent active region" (cSAR) concept have been employed to quantify the inductive component of the substituent effect. nih.govnih.govresearchgate.net These studies, often performed at the B3LYP/6-311++G** level, have analyzed a range of 1-X-substituted bicyclooctane derivatives. nih.gov The results reveal that the inductive interactions are transmitted through the bonds of the bicyclic system. nih.gov

The efficiency of this transmission has been quantified by examining the charge distribution within the molecule. For instance, the ratio of the slopes of the dependence of cSAR(CH₂) on cSAR(X) for positions 2, 3, and 4 in 1-X-BCO derivatives is approximately 3:2:1, which aligns with the theoretical expectations for an inductive effect. nih.gov This provides strong evidence for the through-bond mechanism of substituent effect transmission in the BCO framework. nih.gov

When comparing the transmission in 1,4-disubstituted BCO derivatives to para-substituted benzene (B151609) derivatives, the substituent effect is found to be significantly stronger in the benzene system. nih.gov The ratio of the transmission efficiency in benzene to that in BCO is greater than four, highlighting the dominant role of resonance effects in aromatic systems, which are absent in the saturated BCO cage. nih.gov

Table 1: Comparison of Substituent Effect Transmission

System Primary Transmission Mechanism(s) Relative Transmission Strength
1,4-Disubstituted Bicyclo[2.2.2]octane Inductive/Field Weaker

Computational Probes for Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving bicyclo[2.2.2]octane derivatives, including those of this compound.

The rigid structure of the bicyclo[2.2.2]octane system can lead to the formation of strained and highly reactive carbocation intermediates. Computational studies, often using DFT, are crucial for mapping the potential energy surfaces of these rearrangements. researchgate.netnih.gov

For instance, the solvolysis of bicyclo[2.2.2]octyl derivatives can proceed through complex carbocationic rearrangements. researcher.liferesearchgate.net Theoretical calculations can help identify transition states and intermediates, providing a detailed picture of the reaction pathways that might be difficult to probe experimentally. These studies can predict the relative stabilities of different carbocationic structures and the energy barriers for their interconversion. nih.govresearcher.life

One notable reaction is the fragmentation of certain precursors to form bridgehead carbocations. researcher.lifenih.govresearchgate.net The fragmentation of 1-norbornylmethyloxychlorocarbene has been shown to yield this compound as a major product, alongside the rearranged 1-chlorobicyclo[3.2.1]octane. researcher.lifenih.gov Computational analysis of such reactions helps in understanding the factors that control product distribution, such as the strain in the resulting carbocation. researcher.life

Computational methods are also employed to study the reactions of carbenes derived from bicyclo[2.2.2]octane precursors. These highly reactive species can undergo a variety of transformations, including fragmentation and ring expansion. nih.govacs.org

DFT calculations have been used to examine the energetics of the rearrangement of bridgehead carbenes to anti-Bredt olefins. acs.org The rearrangement of bicyclo[2.2.2]octylcarbene, for example, has a calculated transition-state energy that is only slightly higher than the carbene itself, and the reaction is significantly exothermic. acs.org This indicates that bridgehead carbenes are viable precursors to these strained alkenes. acs.org

The fragmentation of alkyloxychlorocarbenes provides another route to bridgehead carbocations. nih.gov The fragmentation of 1-norbornylmethyloxychlorocarbene leads to the formation of a [R⁺ OC Cl⁻] ion pair, which can then collapse to form this compound. researcher.lifenih.gov Laser flash photolysis studies, in conjunction with computational modeling, can determine the absolute rate constants for these fragmentation reactions. researcher.life

Table 2: Products from the Fragmentation of 1-Norbornylmethyloxychlorocarbene in Dichloroethane

Product Yield (%)
This compound 56

Data from Moss et al. (2002) researcher.lifenih.gov

Advanced Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for the characterization of bicyclic compounds. The rigid framework of the bicyclo[2.2.2]octane system results in distinct chemical shifts and coupling constants, which are highly sensitive to the nature and stereochemistry of substituents.

The Carbon-13 (¹³C) NMR spectra of bicyclo[2.2.2]octane derivatives provide a wealth of structural information. The chemical shifts of the carbon atoms are influenced by the electronic effects of substituents and by through-space steric interactions. cdnsciencepub.comcdnsciencepub.com In the bicyclo[2.2.2]octane skeleton, substituent effects can be transmitted through three or four bonds, known as γ and δ effects, respectively. cdnsciencepub.comcdnsciencepub.com These interactions lead to characteristic shielding or deshielding of carbon nuclei, which is invaluable for stereochemical assignments. cdnsciencepub.comcdnsciencepub.com

For 1-Chlorobicyclo[2.2.2]octane, the presence of the electron-withdrawing chlorine atom at the bridgehead position (C1) significantly influences the chemical shifts of the surrounding carbons. The C1 carbon itself is highly deshielded due to the direct attachment of the halogen. The effect on other carbons in the cage-like structure provides insight into the compound's electronic and steric environment. For instance, studies on related 1-substituted bicyclo[2.2.2]octanes have systematically detailed these substituent effects. acs.org

The reported ¹³C NMR chemical shifts for this compound are presented below.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound nih.gov

Carbon AtomChemical Shift (δ, ppm)
C174.0
C2, C6, C733.7
C3, C5, C827.5
C423.9

The deshielding of the bridgehead carbon C4 (δ = 23.9 ppm) compared to the parent hydrocarbon bicyclo[2.2.2]octane (C1/C4 δ = 24.5 ppm) is a notable feature, illustrating the complex interplay of electronic and geometric factors in these rigid systems. nih.gov Studies on various bicyclo[2.2.2]octane derivatives have established that interactions between substituents in close spatial proximity can lead to significant deshielding, a phenomenon termed the δ effect. cdnsciencepub.comcdnsciencepub.com

NMR spectroscopy is a powerful tool for monitoring dynamic processes such as deuterium (B1214612) exchange and skeletal rearrangements, which are characteristic of bicyclic systems under certain reaction conditions. gla.ac.ukcdnsciencepub.com Hydrogen-deuterium exchange studies, often conducted in strongly basic media, can reveal the relative acidity of protons and provide mechanistic information. cdnsciencepub.com For instance, studies on bicyclo[2.2.2]octene under basic conditions (tert-butoxide/tert-butyl alcohol) have used NMR to track deuterium incorporation at specific olefinic and allylic positions. cdnsciencepub.com While this compound is a saturated system, analogous studies on related bicyclooctanones demonstrate how NMR can be used to follow exchange reactions, such as those occurring via homoenolization. mdpi.com

Furthermore, NMR is critical for identifying products from skeletal rearrangements, a common reaction pathway for bicyclic carbocations. gla.ac.ukgoogle.com For example, the solvolysis of bicyclo[3.2.1]octyl derivatives has been shown to yield rearranged bicyclo[2.2.2]octyl products, with the product distribution being quantifiable by NMR. gla.ac.uk These studies help to elucidate the involvement of bridged or non-classical carbonium ion intermediates. gla.ac.uk The distinct signal patterns of the different bicyclic skeletons in both ¹H and ¹³C NMR spectra allow for unambiguous identification and quantification of the isomeric products formed during a reaction. gla.ac.ukresearchgate.net

Mass Spectrometry in Elucidating Reaction Products and Pathways

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an essential technique for identifying the products of chemical reactions and elucidating their underlying pathways. rsc.org The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that can be used to identify known compounds or deduce the structure of unknown ones.

For this compound, electron ionization (EI) leads to the formation of a molecular ion (M⁺) which can then undergo various fragmentation processes. The mass spectrum of this compound shows a characteristic molecular ion peak (m/z 144) and an isotopic peak (m/z 146) with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. nih.gov

Key fragmentation pathways for bicyclic halides often involve the loss of the halogen atom or a hydrohalic acid molecule. A prominent fragmentation pathway for this compound is the loss of a chlorine radical to form the bicyclo[2.2.2]octyl cation at m/z 109. nih.gov This cation can further fragment. Another significant process is the loss of ethene (C₂H₄) from the bicyclic framework, a characteristic retro-Diels-Alder fragmentation for this system. researchgate.net

Interactive Data Table: Key Mass Spectral Fragments for this compound nih.gov

m/zRelative IntensityProposed Fragment
144Moderate[C₈H₁₃Cl]⁺ (Molecular Ion)
109High[C₈H₁₃]⁺ (Loss of Cl)
81High[C₆H₉]⁺
79High[C₆H₇]⁺
67Base Peak[C₅H₇]⁺

In mechanistic studies, GC-MS is used to separate and identify the components of a reaction mixture. For example, in studying the reactions of bridgehead carbocations derived from related bromo-bicyclo[2.2.2]octanes, GC-MS is used to identify the various substitution and elimination products formed upon reaction with nucleophiles. iastate.edu This allows for a detailed understanding of reaction pathways, product ratios, and the factors that control them.

Comparative Studies with Other Bridged Bicyclic Systems

Comparison with Bicyclo[2.2.1]heptane Derivatives (Norbornanes)

The bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane (norbornane) systems, while both being bridged bicyclic alkanes, exhibit profoundly different reactivities at the bridgehead position. This difference is most evident in solvolysis reactions, where the formation of a bridgehead carbocation is the rate-determining step.

1-chlorobicyclo[2.2.1]heptane is exceptionally unreactive in solvolysis reactions. In fact, it can be recovered unchanged even after prolonged treatment with hot ethanolic silver nitrate, a reagent that readily promotes the ionization of tertiary halides. almerja.com This inertness is a direct consequence of the high strain and rigidity of the norbornane (B1196662) framework. The formation of a carbocation at the bridgehead would require the carbon to adopt a trigonal planar (sp² hybridized) geometry, which is sterically impossible within the rigid bicyclo[2.2.1]heptane skeleton. almerja.comstackexchange.com This geometric constraint, often discussed in the context of Bredt's rule, leads to a highly unstable and energetically unfavorable carbocation intermediate. stackexchange.com

In stark contrast, 1-chlorobicyclo[2.2.2]octane is significantly more reactive. Studies comparing the solvolysis rates of the corresponding bromo-derivatives show that 1-bromobicyclo[2.2.2]octane is roughly a million times more reactive than 1-bromobicyclo[2.2.1]heptane. almerja.com The greater flexibility of the bicyclo[2.2.2]octane system, with its three two-carbon bridges, allows for a greater degree of flattening at the bridgehead carbon in the transition state leading to the carbocation. stackexchange.com This increased flexibility reduces the strain energy of the resulting carbocation, thereby lowering the activation energy for the reaction.

Another critical factor contributing to the enhanced reactivity of the bicyclo[2.2.2]octane system is the more favorable alignment for hyperconjugation. almerja.com For a bridgehead carbocation to be stabilized by hyperconjugation, the C-C bonds adjacent to the positively charged carbon must be able to overlap with the empty p-orbital. In the bicyclo[2.2.2]octane cation, the alignment of these bonds is better than in the more rigid norbornane system, allowing for more effective delocalization of the positive charge and greater stabilization of the intermediate. almerja.com

FeatureBicyclo[2.2.2]octane SystemBicyclo[2.2.1]heptane (Norbornane) System
Skeletal Flexibility More flexibleHighly rigid
Bridgehead Carbocation Stability More stable, can partially planarizeHighly unstable, severe angle strain
Relative Solvolysis Rate Significantly faster (e.g., ~10^6 times faster for bromo-derivatives)Extremely slow
Hyperconjugation More effective due to better bond alignmentLess effective due to poor orbital overlap

Distinction from Bicyclo[1.1.1]pentane (BCP) and Other Propellanes

Bicyclo[1.1.1]pentane (BCP) and its parent hydrocarbon, [1.1.1]propellane, represent a class of highly strained molecules that are structurally distinct from the bridged system of bicyclo[2.2.2]octane. The key difference lies in the nature of the bridgehead carbons. In propellanes, the two bridgehead carbons are bonded to each other, resulting in an "inverted" tetrahedral geometry and immense strain localized in the central bond. BCPs are typically derived from the opening of this central bond.

This high strain makes BCP derivatives and propellanes exceptionally reactive in ways that this compound is not. For instance, the reactivity of bridgehead amines highlights this difference. Bicyclo[1.1.1]pentane-1-amine undergoes condensation reactions much more readily than bicyclo[2.2.2]octane-1-amine. nih.gov This enhanced reactivity of the BCP amine is attributed to a combination of low steric hindrance around the bridgehead and high intrinsic nucleophilicity, both consequences of its unique, strained geometry. nih.gov

Furthermore, the parent propellanes exhibit unique reactivity. While [1.1.1]propellane is a key precursor for BCP derivatives, the analogous [2.2.2]propellane is highly unstable and has resisted isolation. mdpi.com Computational studies suggest that attempts to form [2.2.2]propellane via intramolecular displacement from a 1,4-dihalobicyclo[2.2.2]octane precursor are unsuccessful, with the central bridgehead-bridgehead bond failing to form. mdpi.com This contrasts sharply with the successful synthesis of [1.1.1]propellane from 1,3-dihalobicyclo[1.1.1]pentane. mdpi.com

The chemistry of this compound is dominated by reactions involving the heterolysis of the C-Cl bond to form a bridgehead carbocation. In contrast, the reactivity of BCPs and propellanes is driven by the release of their enormous ring strain. This fundamental difference in their structural makeup and energetic landscapes dictates their distinct chemical behaviors.

FeatureThis compoundBicyclo[1.1.1]pentane (BCP) / Propellanes
Structure Type Bridged bicyclic alkanePropellane / Strained cage molecule
Bridgehead Geometry Standard tetrahedralInverted tetrahedral (in parent propellane)
Primary Driver of Reactivity Formation of a relatively stable bridgehead carbocationRelease of high ring strain
Reactivity of Bridgehead Derivatives Moderately reactive in solvolysisExceptionally reactive (e.g., amines, reactions of parent propellane)
Stability of Parent Propellane [2.2.2]Propellane is computationally and experimentally unstable[1.1.1]Propellane is a synthetically accessible, albeit strained, molecule

Contrasts with Adamantane (B196018) and Other Polycyclic Alkanes

Adamantane is a highly symmetric, rigid, and strain-free polycyclic alkane. Its structure can be thought of as a cage-like arrangement of three fused cyclohexane (B81311) rings in the chair conformation. This structure provides a useful benchmark for comparing bridgehead reactivity.

Like this compound, 1-chloroadamantane (B1585529) is a tertiary halide at a bridgehead position. However, solvolysis studies reveal that adamantane derivatives are significantly more reactive. For example, the solvolysis rate of 1-bromoadamantane (B121549) is considerably faster than that of 1-bromobicyclo[2.2.2]octane. stackexchange.com

The higher reactivity of the adamantyl system is attributed to its greater structural rigidity and symmetry, which allows for more effective stabilization of the developing positive charge at the bridgehead. The adamantane cage is exceptionally stable and can accommodate the formation of a carbocation with less geometric distortion compared to the bicyclo[2.2.2]octane system. The strain energy difference between the neutral halide and the bridgehead carbocation is a key factor governing solvolysis rates. Empirical force-field calculations have shown a good correlation between these calculated energy differences and the experimental rate constants for a series of bridgehead derivatives, including adamantyl and bicyclo[2.2.2]octyl systems. researchgate.net

FeatureThis compound1-Chloroadamantane
Skeletal Structure Bridged bicyclicRigid, symmetric polycyclic (tricyclic)
Ring Strain Contains some strainEssentially strain-free
Bridgehead Carbocation Stability Moderately stableHighly stable
Relative Solvolysis Rate SlowerFaster
Structural Flexibility More flexible than adamantaneHighly rigid

Advanced Research Applications and Structural Mimicry

Bicyclo[2.2.2]octane as a Bioisosteric Scaffold

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The bicyclo[2.2.2]octane cage is increasingly utilized as a three-dimensional, saturated bioisostere for the flat, aromatic para-substituted phenyl ring. pharmablock.com The rationale for this replacement in fields like medicinal chemistry is to overcome the limitations associated with aromatic rings, such as poor aqueous solubility, metabolic instability, and high lipophilicity. pharmablock.comnih.gov The C(sp3)-rich, non-planar structure of BCO can lead to improved physicochemical properties and potentially better binding interactions with biological targets. pharmablock.comchemrxiv.org

The function of nuclear hormone receptors (NRs) is critically dependent on their interaction with coactivator proteins, such as the steroid receptor coactivator (SRC) family. nih.govnih.gov This interaction is mediated by a conserved LXXLL pentapeptide motif (where L is leucine (B10760876) and X is any amino acid) on the coactivator, which binds to a hydrophobic groove on the receptor's ligand-binding domain. nih.govnih.gov

Researchers have successfully designed and synthesized bicyclo[2.2.2]octane systems that act as close structural mimics of the key leucine residues within this binding motif. nih.govnih.gov The rigid BCO core can be functionalized to precisely replicate the spatial orientation of the isopropyl side chains of the first and third leucine residues as they sit within the receptor's hydrophobic pocket. nih.gov These bicyclic mimics have been shown to effectively block the crucial NR-SRC interaction, presenting a novel strategy for modulating the activity of nuclear receptors. nih.govpku.edu.cn

The use of the bicyclo[2.2.2]octane moiety as a saturated bioisostere for a para-substituted benzene (B151609) ring is a prominent strategy in modern synthetic and medicinal chemistry. nih.gov The BCO scaffold is geometrically similar to the phenyl ring in terms of the distance between its connection points (bridgehead atoms), making it an effective substitute. pharmablock.com However, its fully saturated, three-dimensional nature offers significant advantages. pharmablock.com

Replacing a phenyl ring with a BCO core can lead to compounds with higher Fsp3 character (the fraction of sp3 hybridized carbons), which is often correlated with improved clinical success rates for drug candidates. pharmablock.com This structural modification can enhance aqueous solubility, increase metabolic stability, and reduce undesirable lipophilicity. nih.govenamine.net For example, the incorporation of a BCO-related scaffold into the anticancer drug Imatinib in place of a phenyl ring resulted in increased water solubility and metabolic stability. nih.govenamine.netresearchgate.net

Table 1: Comparison of Geometric and Physicochemical Properties: para-Phenyl vs. Bicyclo[2.2.2]octane (BCO)

Propertypara-Phenyl GroupBicyclo[2.2.2]octane (BCO)
Geometry 2-Dimensional (Flat)3-Dimensional (Globular)
Hybridization All sp2 carbonsAll sp3 carbons
Connection Distance ~2.82 Å~2.60 Å pharmablock.com
Fraction of sp3 Carbon (Fsp3) 0 pharmablock.com1.0 pharmablock.com
Solubility (vs. Phenyl Analog) BaselinePotentially Improved pharmablock.comnih.gov
Metabolic Stability (vs. Phenyl Analog) Susceptible to oxidationGenerally Increased nih.gov

Application in the Synthesis of Complex Polycyclic Architectures (e.g., Propellanes)

The bicyclo[2.2.2]octane framework serves not only as a bioisostere but also as a key building block for the synthesis of more complex, sterically demanding polycyclic structures like propellanes. nih.govrsc.org Propellanes are a class of compounds featuring three rings sharing a common carbon-carbon bond.

A convenient synthetic route has been developed to create propellane derivatives that incorporate a bicyclo[2.2.2]octene unit. nih.govrsc.org This multi-step strategy demonstrates the utility of the BCO core in constructing intricate molecular architectures.

Table 2: Key Synthetic Steps for BCO-Containing Propellanes

StepReaction TypeDescription
1 Diels-Alder ReactionA substituted 1,3-cyclohexadiene (B119728) undergoes a [4+2] cycloaddition with an appropriate dienophile to form the core bicyclo[2.2.2]octene skeleton. nih.govrsc.org
2 C-allylationThe BCO intermediate is functionalized by adding two allyl groups at a key position. nih.govrsc.org
3 Ring-Closing Metathesis (RCM)The two terminal allyl groups are joined together using a Grubbs catalyst, closing the third ring and forming the final propellane structure. nih.govrsc.org

This synthetic sequence highlights how the defined and rigid geometry of the BCO unit can direct the formation of complex, cage-like molecules that are of interest in various fields of chemistry. nih.gov

Role as a Rigid Linker in Material Science Research

Beyond biological applications, the bicyclo[2.2.2]octane unit is an important component in materials science, where it functions as a rigid, linear linker. researchgate.net The inherent stiffness of the BCO cage prevents free rotation and bending, allowing it to connect two functional units at a fixed distance and with a precise spatial orientation. This property is crucial for constructing well-defined molecular-scale structures. researchgate.net

Oligomers of bicyclo[2.2.2]octane have been synthesized to create "molecular rods," which are linear, rod-like molecules. google.com These structures are of significant interest for developing new materials with tailored electronic, optical, or mechanical properties. The BCO linker provides a robust and predictable hydrocarbon framework for assembling larger, supramolecular structures. researchgate.netgoogle.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.